(S)-Nife

Catalog No.
S1538069
CAS No.
328406-65-1
M.F
C19H20N2O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Nife

CAS Number

328406-65-1

Product Name

(S)-Nife

IUPAC Name

2-methoxyethyl (2S)-2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H20N2O7/c1-26-11-12-27-18(22)17(13-14-5-3-2-4-6-14)20-19(23)28-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1

InChI Key

ZSOUYIBYVUBOGT-KRWDZBQOSA-N

SMILES

COCCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester

Canonical SMILES

COCCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

COCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

(S)-Nife, chemically known as (S)-Nife or 2-methoxyethyl (2S)-2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate, is a synthetic compound with the molecular formula C19H20N2O7 and a molecular weight of approximately 388.37 g/mol. This compound is characterized by its chiral nature, which makes it particularly useful in various biochemical applications. It has been identified as a derivative of the naturally occurring amino acid L-glutamate, contributing to its relevance in biochemical research and applications .

(S)-NIFE does not possess any inherent biological activity. Its mechanism of action lies in its ability to derivatize amino acids, making them more readily separable and detectable by HPLC. The derivatization process alters the polarity and UV absorbance properties of the amino acids, allowing for their efficient separation based on their unique characteristics [].

(S)-NIFE, also known as N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester, is a chiral derivatizing agent used in scientific research, particularly in amino acid analysis by high-performance liquid chromatography (HPLC) [, , ].

Key Features of (S)-NIFE for Amino Acid Analysis

  • Derivatization: (S)-NIFE reacts with amino acids to form stable derivatives. This derivatization process improves their separation and detection by HPLC [, ].
  • Chiral Recognition: The "S" in (S)-NIFE refers to its stereochemistry. This allows it to differentiate between enantiomers (mirror image isomers) of amino acids, which is crucial for quantitative analysis [, ].
  • Sensitivity: (S)-NIFE derivatives exhibit good UV absorbance, making them readily detectable by HPLC at low concentrations [, ].
  • Compatibility: (S)-NIFE is soluble in various organic solvents commonly used in HPLC, making it versatile for different analysis conditions [].
Are employed to introduce the nitrophenyl and methoxyethyl groups.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity suitable for biological applications.
  • These methods highlight the compound's synthetic versatility and importance in research settings .

    (S)-Nife exhibits significant biological activity, particularly as a chiral derivatizing agent. It is utilized in high-performance liquid chromatography (HPLC) for the analysis of amino acids, allowing for the resolution of enantiomers. Its interaction with biological systems has been studied extensively, revealing potential roles in:

    • Protein Synthesis: As a derivative of L-glutamate, it may influence protein synthesis pathways.
    • Neurotransmission: Given its structural similarity to neurotransmitters, it may interact with glutamate receptors.

    (S)-Nife finds application across various fields:

    • Biochemical Research: Primarily used as a chiral derivatizing agent for amino acid analysis via HPLC.
    • Pharmaceutical Development: Its structural properties make it a candidate for drug development, particularly in targeting glutamate receptors.
    • Analytical Chemistry: Employed in analytical techniques to enhance the detection and quantification of amino acids.

    These applications underline its significance in both academic and industrial research environments.

    Research into (S)-Nife's interactions with biological systems has revealed several key findings:

    • Chiral Recognition: Studies demonstrate that (S)-Nife can effectively differentiate between enantiomers during chromatographic analysis.
    • Receptor Binding: Preliminary studies suggest potential binding interactions with glutamate receptors, although further research is needed to elucidate these mechanisms fully.

    These interaction studies are crucial for understanding how (S)-Nife can be utilized effectively in various biochemical contexts .

    Several compounds share structural similarities with (S)-Nife. Below are some notable examples:

    Compound NameStructural FeaturesUnique Attributes
    L-GlutamateNaturally occurring amino acidKey neurotransmitter involved in synaptic transmission
    (R)-NifeEnantiomer of (S)-NifeDifferent chiral properties affecting biological activity
    4-NitrophenolContains a nitrophenol groupUsed as an intermediate in organic synthesis
    MethoxyethylamineAliphatic amine structurePotentially alters solubility and reactivity

    (S)-Nife's unique chiral configuration differentiates it from these compounds, particularly in its role as a chiral derivatizing agent and its specific interactions within biological systems.

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    1

    Exact Mass

    388.12705098 g/mol

    Monoisotopic Mass

    388.12705098 g/mol

    Heavy Atom Count

    28

    Wikipedia

    2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate

    Dates

    Modify: 2023-08-15
    1.Péter, A.,Vékes, E.,Géza, T., et al. Application of a new chiral derivatizing agent to the enantioseparation of secondary amino acids. J. Chromatogr. A. 948(1-2), 283-294 (2002).

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